molecular formula C7H9ClN2 B8120449 6-Chloro-1-n-methylbenzene-1,3-diamine

6-Chloro-1-n-methylbenzene-1,3-diamine

Cat. No.: B8120449
M. Wt: 156.61 g/mol
InChI Key: DCIIMTQIUGFAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-n-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to the benzene ring along with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-n-methylbenzene-1,3-diamine typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic hydrogenation for reduction steps and controlled chlorination reactions to introduce the chlorine atom efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-n-methylbenzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

6-Chloro-1-n-methylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-n-methylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-n-methylbenzene-1,3-diamine
  • 2-Chloro-1-n-methylbenzene-1,3-diamine
  • 6-Bromo-1-n-methylbenzene-1,3-diamine

Uniqueness

6-Chloro-1-n-methylbenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and the methyl group in specific positions on the benzene ring can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-chloro-3-N-methylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIIMTQIUGFAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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